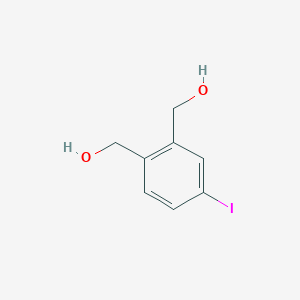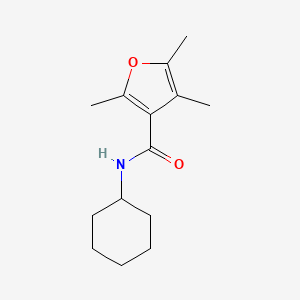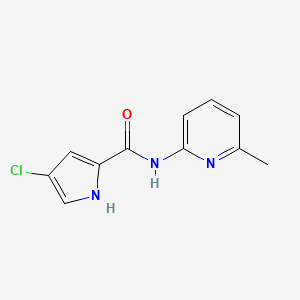![molecular formula C17H21N3O2 B7465513 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone, also known as DPI, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Mecanismo De Acción
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone acts as a competitive inhibitor of PKC by binding to the catalytic domain of the enzyme and preventing its activation by diacylglycerol and calcium ions. This inhibition leads to the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of cell proliferation, differentiation, apoptosis, and inflammation. In cancer cells, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to induce cell cycle arrest and apoptosis by inhibiting the PI3K/Akt pathway and activating the MAPK pathway. In diabetic rats, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to improve insulin sensitivity and glucose tolerance by inhibiting the NF-κB pathway and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its high potency and selectivity for PKC, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone also has some limitations, including its poor solubility in aqueous solutions, its instability in acidic conditions, and its potential off-target effects.
Direcciones Futuras
There are several future directions for the study of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone, including the development of novel PKC inhibitors with improved potency, selectivity, and pharmacokinetic properties, the investigation of the role of PKC in various diseases and physiological processes, and the exploration of the potential therapeutic applications of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone in various disease models. Additionally, the use of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone as a chemical tool for the study of PKC signaling pathways and the identification of PKC substrates and interactors is an area of active research.
Métodos De Síntesis
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone can be synthesized through a multi-step process involving the reaction of 2,3-dimethylindole with piperazine and ethyl chloroacetate, followed by the hydrolysis of the resulting intermediate and the subsequent condensation with 4-nitrobenzaldehyde. The final step involves the reduction of the nitro group to the amino group, resulting in the formation of 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone.
Aplicaciones Científicas De Investigación
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been shown to act as a potent and selective inhibitor of protein kinase C (PKC), which plays a critical role in synaptic plasticity and memory formation. In pharmacology, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In medicinal chemistry, 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone has been used as a lead compound for the development of novel PKC inhibitors with improved potency and selectivity.
Propiedades
IUPAC Name |
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-12(2)18-16-5-4-14(10-15(11)16)17(22)20-8-6-19(7-9-20)13(3)21/h4-5,10,18H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEZPCUDUTXGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)


![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)


![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)





